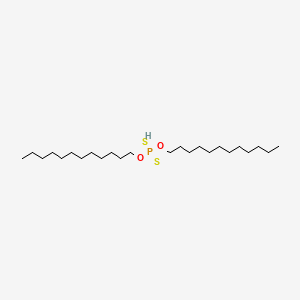

O,O-Didodecyl hydrogen dithiophosphate

Description

Contextual Significance of Dithiophosphate (B1263838) Esters in Modern Chemistry

Dithiophosphate esters, or phosphorodithioates, represent a versatile class of organophosphorus compounds with significant applications across various fields of modern chemistry. researchgate.net Their unique combination of a phosphorus-sulfur core and organic ester groups allows for a wide range of tunable properties. One of the most prominent applications is in lubricant technology, where metal salts of dialkyl dithiophosphoric acids, particularly zinc dialkyldithiophosphates (ZDDPs), have been used for over 75 years as highly effective antiwear and antioxidant additives. stle.orgmdpi.com Research is actively pursuing "ashless" dithiophosphate derivatives, such as O,O-Didodecyl hydrogen dithiophosphate, to achieve similar performance while meeting stricter environmental regulations that limit metal content in lubricants. sciensage.info

Beyond lubrication, these compounds are pivotal in other domains. In materials chemistry, their ability to act as ligands for metal ions is exploited in the synthesis of nanoparticles and coordination complexes with interesting spectroscopic properties. researchgate.net In agricultural science, certain dithiophosphates are being investigated as molecules that can slowly release hydrogen sulfide (B99878), a gasotransmitter that can help plants withstand environmental stress and may improve crop yields. nih.govgoogle.com Furthermore, in the realm of biochemistry and medicine, the phosphorothioate (B77711) backbone, a close structural relative, is integral to the development of oligonucleotide therapeutics, where the substitution of oxygen with sulfur enhances stability against degradation by nucleases. acs.orgnih.gov This broad utility underscores the fundamental importance of dithiophosphate esters in contemporary chemical research and development. researchgate.net

Historical Trajectories in Phosphorodithioate Synthesis and Applications

The history of phosphorodithioates is intrinsically linked to the broader development of organophosphorus chemistry. A foundational method for synthesizing O,O-dialkyl hydrogen dithiophosphates, which has been a cornerstone of the field for decades, involves the reaction of phosphorus pentasulfide (P₂S₅) with a corresponding alcohol. stle.orgwikipedia.org This straightforward, two-step process first yields the dialkyldithiophosphoric acid intermediate, which can then be used directly or neutralized. stle.orgsciensage.info

The initial major application driving the large-scale production of these compounds was the development of ZDDPs as lubricant additives, with patents emerging in the 1940s. stle.org These additives function by decomposing under high pressure and temperature at metal contact points to form a protective, sacrificial tribofilm. stle.org The choice of alcohol (e.g., primary or secondary) used in the synthesis was found to fine-tune the thermal stability and reactivity of the resulting ZDDP, tailoring it for specific engine types. mdpi.com

While ZDDPs became ubiquitous in engine oils, ongoing research focused on mitigating their environmental impact, specifically the contribution of zinc, phosphorus, and sulfur to exhaust emissions. This spurred the investigation of metal-free, or "ashless," organic dithiophosphates, including long-chain variants like O,O-Didodecyl hydrogen dithiophosphate. sciensage.info The research trajectory thus shifted from metal-based complexes to purely organic structures that could provide antiwear properties through direct surface interactions or the formation of different types of protective films. sciensage.info This evolution reflects a broader trend in industrial chemistry toward designing more environmentally benign yet highly effective chemical solutions.

Scholarly Objectives and Research Trajectories for O,O-Didodecyl Hydrogen Dithiophosphate Investigation

The specific scholarly objectives for investigating O,O-Didodecyl hydrogen dithiophosphate are primarily driven by its molecular structure, particularly its two long dodecyl (C₁₂) alkyl chains. These chains confer high lipophilicity and surface-active properties, making the compound a target for research in lubrication science and materials chemistry.

A principal research trajectory is its evaluation as an ashless antiwear additive in lubricants. sciensage.info Unlike traditional ZDDPs, this compound contains no metal, aligning with modern objectives to reduce metallic ash from engine oils. sciensage.info Research focuses on understanding how its long alkyl chains influence its solubility in base oils and the nature of the protective film it forms on metal surfaces under tribological stress. The effectiveness of long-chain versus short-chain dialkyl dithiophosphates is a key area of study, as the chain length can significantly affect antiwear and antifriction performance. sciensage.info

Another significant research avenue is its use as a capping agent or ligand in the synthesis of nanoparticles. The dithiophosphate headgroup can effectively coordinate to the surface of metal or semiconductor nanocrystals, while the long, sterically bulky dodecyl chains provide a stabilizing layer, preventing aggregation and allowing for dispersion in nonpolar solvents. This is crucial for applications in catalysis, electronics, and advanced materials.

The fundamental chemical properties of O,O-Didodecyl hydrogen dithiophosphate are central to these investigations.

| Property | Value |

| CAS Number | 6028-51-9 |

| Molecular Formula | C₂₄H₅₁O₂PS₂ |

| Molecular Weight | 466.78 g/mol |

| Appearance | Liquid (typical) |

| Key Functional Groups | Dithiophosphate, Dodecyl ester |

Current research aims to correlate these properties with performance metrics, such as the thickness and composition of tribofilms in lubrication studies or the size and stability of nanocrystals in materials synthesis. The overarching goal is to establish a structure-property-function relationship that enables the rational design of advanced functional materials based on long-chain dithiophosphate esters.

Properties

CAS No. |

6028-51-9 |

|---|---|

Molecular Formula |

C24H51O2PS2 |

Molecular Weight |

466.8 g/mol |

IUPAC Name |

didodecoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C24H51O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29) |

InChI Key |

RZAQYVWTBXBLLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O,o Didodecyl Hydrogen Dithiophosphate

Established Synthetic Routes to O,O-Didodecyl Hydrogen Dithiophosphate (B1263838)

O,O-Didodecyl hydrogen dithiophosphate is a significant organophosphorus compound, and its synthesis is primarily achieved through well-established methodologies. These methods are foundational to its production for various applications.

Phosphorylation of Long-Chain Alcohols with Phosphorus Sulfides

The most common and direct method for synthesizing O,O-didodecyl hydrogen dithiophosphate involves the reaction of a long-chain alcohol, specifically dodecanol (B89629), with a phosphorus sulfide (B99878), most notably phosphorus pentasulfide (P₂S₅). researchgate.net This reaction, a form of phosphorylation, is a well-documented process for creating various O,O-dialkyl hydrogen dithiophosphates. wikipedia.org

The general reaction scheme involves the treatment of phosphorus pentasulfide with four equivalents of the alcohol. researchgate.netwikipedia.org In the case of O,O-didodecyl hydrogen dithiophosphate, dodecanol is the alcohol of choice. The reaction proceeds with the alcoholysis of the P=S bonds in phosphorus pentasulfide, leading to the formation of the desired dithiophosphoric acid and hydrogen sulfide as a byproduct. researchgate.netwikipedia.org The reaction is typically carried out by adding phosphorus pentasulfide in portions to the alcohol while stirring. researchgate.net To drive the reaction to completion, the mixture is often heated to around 80°C until the evolution of hydrogen sulfide ceases, which can take several hours. researchgate.net For starting materials that are solid at room temperature, the reaction can be conducted in a suitable solvent like toluene (B28343). researchgate.net

Recent advancements have explored the use of microwave irradiation to accelerate the synthesis of dialkyl dithiophosphoric acids. dicle.edu.tr This technique has been shown to significantly reduce reaction times compared to conventional heating methods. dicle.edu.tr

The fundamental reaction can be represented as:

P₂S₅ + 4 R-OH → 2 (RO)₂P(S)SH + H₂S

Where R represents the dodecyl group (C₁₂H₂₅).

| Reactant | Reagent | Conditions | Product | Byproduct |

| Dodecanol | Phosphorus Pentasulfide | Heating (~80°C) | O,O-Didodecyl hydrogen dithiophosphate | Hydrogen Sulfide |

| Dodecanol | Phosphorus Pentasulfide | Microwave Irradiation | O,O-Didodecyl hydrogen dithiophosphate | Hydrogen Sulfide |

Influence of Alkyl Chain Architecture on Reaction Efficiency and Product Yield

The architecture of the alkyl chain in the alcohol reactant can influence the efficiency of the phosphorylation reaction and the yield of the resulting dithiophosphoric acid. While specific studies focusing solely on O,O-didodecyl hydrogen dithiophosphate are not extensively detailed in the provided results, general principles regarding long-chain alcohols can be applied. The properties of the final product, such as its stability, can be controlled by the selection of the alcohol's carbon chain length. sciensage.info

In the context of self-assembled monolayers, the length of the alkyl chain in dialkyldithiophosphinic acids has a notable impact on the organization and crystallinity of the resulting film. nih.gov Longer alkyl chains, such as dodecyl, tend to lead to more organized and crystalline structures compared to shorter chains. nih.gov While this pertains to the properties of the final product in a specific application, it underscores the significance of the alkyl chain's nature. It is generally understood that with long-chain alcohols like dodecanol, the reaction may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to ensure complete conversion due to potential steric hindrance and the physical properties of the alcohol. However, the lipophilicity imparted by the long dodecyl chains can be advantageous in certain applications. sciensage.info

Preparation of Intermediate and Related Derivative Forms, including Ammonium (B1175870) Salts

A common and important derivative of O,O-didodecyl hydrogen dithiophosphate is its ammonium salt. These salts are often prepared as intermediates for further reactions or for specific applications where a neutralized form of the acid is required. The synthesis of ammonium salts of O,O'-dialkyldithiophosphoric acids can be achieved through a one-pot reaction involving elemental phosphorus, elemental sulfur, an alcohol, and an amine. researchgate.net This method is advantageous as it can lead to a complete conversion of the starting phosphorus material without the release of hydrogen sulfide. researchgate.netnih.gov

Another approach involves the initial synthesis of the O,O-didodecyl hydrogen dithiophosphate, followed by its neutralization with ammonia (B1221849) or an appropriate amine. wikipedia.org This acid-base reaction readily forms the corresponding ammonium salt. The general reaction is as follows:

(C₁₂H₂₅O)₂P(S)SH + NH₃ → [(C₁₂H₂₅O)₂P(S)S]⁻[NH₄]⁺

The formation of ammonium salts can be a crucial step in the preparation of other derivatives or in purification processes.

Post-Synthetic Modifications and Derivatization Strategies

Once O,O-didodecyl hydrogen dithiophosphate is synthesized, it can undergo various post-synthetic modifications and derivatization reactions to tailor its properties for specific applications.

Esterification and Salt Formation Chemistry

O,O-Didodecyl hydrogen dithiophosphate, being an acid, readily undergoes salt formation with various bases. A prominent example is its reaction with metal oxides, such as zinc oxide, to form metal salts. wikipedia.org The reaction with zinc oxide yields zinc O,O-didodecyl dithiophosphate, a widely used lubricant additive. sciensage.info The neutralization reaction is straightforward:

2 (C₁₂H₂₅O)₂P(S)SH + ZnO → Zn[S(S)P(OC₁₂H₂₅)₂]₂ + H₂O

Besides metal salts, esterification of the dithiophosphoric acid is another key derivatization strategy. This can be achieved by reacting the acid with an organic chloride in the presence of a Lewis acid catalyst. google.com This process allows for the introduction of a second, different organic group onto the sulfur atom, leading to the formation of a dithiophosphate ester.

Furthermore, O,O-dialkyl dithiophosphoric acids can be reacted with maleates to produce ashless dithiophosphate esters, which are also utilized as lubricant additives. sciensage.info

Advanced Functionalization Through Addition Reactions with Unsaturated Compounds

The dithiophosphoric acid functional group can participate in addition reactions with unsaturated compounds, such as alkenes and alkynes. nih.gov This provides a pathway for more advanced functionalization of the O,O-didodecyl hydrogen dithiophosphate molecule. These reactions typically involve the addition of the P-S-H group across the double or triple bond of the unsaturated compound. pressbooks.pubyoutube.com

Polymerization and Macromolecular Integration of Dithiophosphate Moieties

The integration of dithiophosphate functionalities into macromolecular structures is a significant area of research, aiming to combine the unique properties of the dithiophosphate group with the processability and versatility of polymers. This can be achieved through two primary strategies: the direct polymerization of monomers containing dithiophosphate moieties to form a polymer backbone with these groups, or the post-polymerization modification of existing polymers to introduce dithiophosphate side chains.

One prominent method for the synthesis of polymers with dithiophosphate groups integrated directly into the main chain is the catalyst-free reaction of phosphorus pentasulfide (P4S10) with diols. mdpi.com This approach results in the formation of novel poly(dithiophosphate)s (PDTPs) under relatively mild conditions. mdpi.com The reaction proceeds via the interaction of the hydroxyl groups of the diol with phosphorus pentasulfide, leading to the formation of dithiophosphate linkages that constitute the polymer backbone. mdpi.com

The properties of the resulting poly(dithiophosphate)s can be tailored by varying the diol used in the polymerization. For instance, the use of different diols such as polyethylene (B3416737) glycol (PEG), ethylene (B1197577) glycol (EG), and 1,6-hexanediol (B165255) (HD), as well as their copolymers, allows for the synthesis of polymers with a wide range of viscoelastic properties. mdpi.com Research has demonstrated that this polymerization can be carried out in solvents like tetrahydrofuran (B95107) (THF) or toluene at elevated temperatures. mdpi.com Interestingly, when THF is used as a solvent, it can participate in the reaction through ring-opening, leading to branching in the polymer structure. mdpi.com In contrast, using toluene as a solvent tends to produce more linear polymer chains. mdpi.com

The characterization of these poly(dithiophosphate)s reveals macromolecules with dithiophosphate coupling groups that feature both P=S and P-SH pendant functionalities. mdpi.com The thermal properties of these polymers, such as the glass transition temperature (Tg), are influenced by the choice of diol. For example, PDTPs synthesized from various diols exhibit low glass transition temperatures, ranging from -4 to -50 °C, indicative of their elastomeric nature. mdpi.com However, the thermal stability of these polymers is generally lower than that of their parent diols, which is attributed to the thermal lability of the P-O-C bond within the dithiophosphate linkage. mdpi.com

Detailed research findings on the synthesis of poly(dithiophosphate)s from various diols are summarized in the interactive data table below.

Interactive Data Table: Properties of Poly(dithiophosphate)s Synthesized from Various Diols

| Sample | Diol Composition (molar ratio) | Peak Molecular Weight (Mpeak, g/mol ) | Glass Transition Temperature (Tg, °C) |

| P1 | PEG400 | 1800 | -49.7 |

| P2 | PEG400:EG (1:1) | 1600 | -48.5 |

| P3 | PEG400:EG (1:3) | 1500 | -41.3 |

| P4 | EG | 1000 | -4.3 |

| P5 | PEG400:HD (3:1) | 1700 | -50.2 |

| P6 | PEG400:HD (1:1) | 1700 | -50.1 |

| P7 | PEG400:HD (1:3) | 1600 | -49.8 |

| P8 | HD | 1200 | -40.1 |

| P9 | PEG400 (in Toluene) | 1800 | Not Reported |

Another strategy for integrating dithiophosphate moieties into macromolecules involves the functionalization of existing polymers. Dithiophosphoric acids can be used to functionalize polymers containing unsaturated bonds, such as polyenes. nih.govresearchgate.net This is achieved through the electrophilic addition of the dithiophosphoric acid to the double bonds within the polymer backbone, resulting in the introduction of dithiophosphate side chains. nih.gov This post-polymerization modification approach allows for the impartation of new properties, such as enhanced optical and flame-retardant characteristics, to commodity polymers like polyisoprene and polynorbornene. nih.gov

Mechanistic Investigations of O,o Didodecyl Hydrogen Dithiophosphate Reactivity

Hydrolytic Degradation Pathways and Kinetics

The hydrolytic stability of O,O-dialkyl hydrogen dithiophosphates is a critical parameter influencing their application and environmental persistence. The degradation process in aqueous environments involves the cleavage of the P-S and P-O bonds, a reaction sensitive to various external and internal factors.

Influence of Environmental Parameters on Hydrolysis Progression

Environmental conditions, particularly temperature and pH, play a significant role in the rate of hydrolytic degradation of dithiophosphates.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. tandfonline.com Studies on various dithiophosphates demonstrate that hydrolysis is often very slow at room temperature, necessitating elevated temperatures (e.g., 85°C) to achieve measurable degradation rates for kinetic analysis. tandfonline.com For instance, the hydrolysis rates of certain dithiophosphates were found to be over 1300 times slower at room temperature compared to 85°C. tandfonline.com The thermal decomposition of related zinc dialkyldithiophosphates (ZDDPs) has been reported to occur at temperatures around 200°C at ambient pressure, indicating that the core dithiophosphate (B1263838) structure can be susceptible to significant degradation at high temperatures. tribomat.net

pH: The pH of the aqueous medium can significantly influence hydrolysis rates, as it dictates the protonation state of the dithiophosphoric acid and the concentration of nucleophilic species like hydroxide (B78521) ions. While specific pH-rate profiles for O,O-didodecyl hydrogen dithiophosphate are not extensively detailed, studies on analogous organophosphorus and organosulfate compounds show that both acid-catalyzed and base-catalyzed hydrolysis mechanisms are common. mdpi.commdpi.com For many esters, hydrolysis is slowest in the neutral pH range and accelerates under either strongly acidic or alkaline conditions. mdpi.com In acidic conditions, protonation of the ester can make it more susceptible to nucleophilic attack by water. Conversely, in alkaline conditions, the higher concentration of the more potent nucleophile, the hydroxide ion, can lead to rapid degradation. mdpi.com

| Environmental Parameter | Effect on Hydrolysis Rate | General Observation |

|---|---|---|

| Temperature | Increases with rising temperature | Reaction is significantly faster at elevated temperatures (e.g., 85°C) compared to ambient conditions. tandfonline.com |

| pH | Dependent on the specific pH value (acidic, neutral, or alkaline) | Hydrolysis is typically accelerated in both strongly acidic and strongly alkaline solutions. mdpi.commdpi.com |

Structural Factors Governing Hydrolysis Rate and Compound Stability

The molecular structure of the dithiophosphate ester, particularly the nature of the alkyl groups, is a primary determinant of its stability and hydrolysis rate.

Alkyl Group Structure: The size and branching of the alkyl chains (the 'R' group in (RO)₂PSSH) have a profound impact on hydrolytic stability. tandfonline.com Dithiophosphates synthesized from long-chain fatty alcohols, such as dodecanol (B89629), exhibit significantly greater stability than those with short-chain or sterically hindered (e.g., tertiary) alkyl groups. tandfonline.com Research has shown that less than 3% of dithiophosphates derived from fatty alcohols hydrolyze after 35 days at room temperature. tandfonline.com This enhanced stability is largely attributed to steric hindrance; the bulky dodecyl groups physically obstruct the approach of water molecules to the reactive phosphorus center, thereby slowing the rate of hydrolysis. researchgate.net

Hydrophobicity: The long dodecyl chains confer significant hydrophobic (water-repelling) character to the molecule. This reduces its solubility in water and can lead to the formation of aggregates or micelles where the hydrolytically susceptible dithiophosphate core is shielded from the aqueous environment, further contributing to its stability. wikipedia.org Studies on related long-chain dialkyldithiophosphinic acids show they become increasingly organized and crystalline with greater chain length, which can also limit water accessibility. researchgate.netyoutube.com

The rate of hydrolysis can vary by orders of magnitude depending on the structure of the alcohol used in synthesis. For example, a dithiophosphate synthesized from a tertiary alcohol was found to hydrolyze 13,750 times faster than one synthesized from a primary alcohol like n-butanol. tandfonline.com This highlights the dominant role of steric factors in controlling the compound's stability in aqueous media. tandfonline.com

| Structural Factor | Influence on O,O-Didodecyl Hydrogen Dithiophosphate | Underlying Reason |

|---|---|---|

| Alkyl Chain Length (Dodecyl) | Increases hydrolytic stability | Long chains create a hydrophobic barrier, reducing water solubility and access to the reactive center. tandfonline.comwikipedia.org |

| Steric Hindrance | Significantly increases stability | The bulky dodecyl groups physically block water molecules from attacking the phosphorus atom. tandfonline.comresearchgate.net |

| Alkyl Group Branching (Primary) | Contributes to higher stability compared to secondary or tertiary analogues | Primary alcohols lead to less sterically hindered, more stable dithiophosphates compared to branched-chain alcohols. tandfonline.com |

Elucidation of Hydrolytic Breakdown Products

The hydrolysis of O,O-dialkyl hydrogen dithiophosphates proceeds through a series of steps, ultimately leading to simpler, more stable inorganic and organic compounds.

The proposed mechanism for dialkyldithiophosphates suggests that the initial step of hydrolysis involves the release of hydrogen sulfide (B99878) (H₂S), forming an oxo-intermediate (O,O-dialkyl hydrogen thiophosphate). tandfonline.com This intermediate is then further hydrolyzed. The complete hydrolysis pathway involves the cleavage of both P-S and P-O-C bonds.

Based on studies of related zinc dialkyldithiophosphates and other dithiophosphoric acids, the final breakdown products are:

Phosphoric Acid (H₃PO₄): The ultimate fate of the central phosphorus atom after complete hydrolysis. wikipedia.org

Dodecanol (C₁₂H₂₅OH): The alcohol corresponding to the original alkyl ester groups.

Hydrogen Sulfide (H₂S): Released from the thiophosphoryl (P=S) and thiol (P-SH) groups. tandfonline.com

Oxidative Transformation Mechanisms

O,O-Didodecyl hydrogen dithiophosphate, like other dithiophosphates, can undergo oxidative transformations, a reactivity that is key to its function as an antioxidant in hydrocarbon systems.

Autoxidation Processes and Free Radical Chain Reactions in Organic Media

Autoxidation is a free-radical chain reaction involving oxygen that leads to the degradation of organic materials like hydrocarbons. wikipedia.org The process generally consists of initiation, propagation, and termination steps. youtube.com Dithiophosphates can interact with this process. While they are primarily known for inhibiting oxidation, they can also be consumed through reactions with radical species.

The dithiophosphate anion is susceptible to one-electron oxidation. researchgate.net This can lead to the formation of a dithiophosphatyl radical, ((RO)₂PS₂)•. This radical can then participate in further reactions, such as dimerization to form a disulfide, which has been observed upon oxidation with agents like iodine. wikipedia.org In the context of hydrocarbon autoxidation, the dithiophosphoric acid can react with peroxy radicals (ROO•), which are key intermediates in the propagation stage of the oxidation chain reaction. acs.org This interaction is a crucial part of its antioxidant function but also represents a pathway for its own transformation.

Chemical Role as an Antioxidant in Hydrocarbon Systems

The primary role of dithiophosphates in hydrocarbon systems, such as lubricating oils, is to inhibit oxidation. sciensage.info They achieve this through multiple mechanisms, acting primarily as peroxide decomposers and radical scavengers. tribomat.netacs.org

Radical Scavenging: Dithiophosphates can also function by trapping chain-propagating peroxy radicals (ROO•). sciensage.infocdnsciencepub.com This interaction terminates the radical chain reaction. The reaction involves the transfer of an electron or a direct attack on the metal center in related ZDDPs, effectively neutralizing the reactive peroxy radical. cdnsciencepub.com This radical scavenging can occur through a Hydrogen Atom Transfer (HAT) mechanism, where the acidic proton of the dithiophosphoric acid is donated to the radical. nih.govmdpi.com

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of O,O-didodecyl hydrogen dithiophosphate is characterized by its dual nucleophilic and electrophilic nature, primarily centered around the phosphorus and sulfur atoms. The presence of lone pair electrons on the sulfur atoms makes the dithiophosphate moiety a potent nucleophile and an excellent ligand for metal ions. Conversely, the phosphorus atom can act as an electrophilic center. The specific reaction pathway is often dictated by the nature of the reacting species, the solvent, and other reaction conditions, leading to a diverse range of chemical transformations.

Reactions with Hydroxylamines and Analogous Nitrogen Nucleophiles

The reaction of dithiophosphoric acids with hydroxylamine (B1172632) derivatives showcases the complexity of their reactivity, particularly highlighting the competition between nucleophilic substitution and single electron transfer pathways. In the case of reactions with O-thioacylhydroxylamines, the expected product of a simple thioacylation reaction, a thiohydroxamic acid, is not observed. researchgate.net

Instead, the reaction yields an acyl thiophosphoryl disulfide and an ammonium (B1175870) dithiophosphate. researchgate.net This outcome is rationalized by the SET mechanism detailed previously. Rather than the hydroxylamine nitrogen acting as a simple nucleophile to attack the phosphorus center, the dithiophosphoric acid donates an electron to the O-thioacylhydroxylamine, initiating a radical cascade that leads to the observed products. researchgate.net This reactivity underscores that for certain electrophiles, particularly those with weak, cleavable bonds, the SET pathway can dominate over traditional polar reaction mechanisms for dithiophosphoric acids.

Table 2: Reaction of Dithiophosphoric Acid with O-Thioacylhydroxylamine

| Reactants | Predicted Product (via Nucleophilic Substitution) | Observed Products (via SET Pathway) | Source |

|---|---|---|---|

| Dithiophosphoric Acid + O-Thioacylhydroxylamine | Thiohydroxamic Acid | Acyl Thiophosphoryl Disulfide + Ammonium Dithiophosphate | researchgate.net |

Chelation and Complexation Chemistry with Transition Metal Ions

O,O-dialkyl hydrogen dithiophosphates, including the didodecyl derivative, are highly effective chelating agents for a wide array of transition metal ions. researchgate.netwikipedia.org The dithiophosphate anion, [(C12H25O)2PS2]⁻, functions as a bidentate ligand, coordinating to a metal center through its two sulfur atoms to form a stable, four-membered ring structure. wikipedia.orgmdpi.combeloit.edu These ligands are classified as soft donors according to Hard and Soft Acids and Bases (HSAB) theory, leading to strong complexes with soft or borderline metal ions. wikipedia.org

The synthesis of these metal complexes is typically straightforward, often involving a salt metathesis reaction between the dithiophosphoric acid (or its alkali metal salt) and a suitable inorganic metal salt, such as a chloride or acetate, in an aqueous or organic solvent. wikipedia.org The resulting neutral complexes are generally soluble in organic solvents. wikipedia.org The coordination chemistry of dithiophosphates is extensive, with complexes of metals such as nickel, copper, cobalt, chromium, palladium, platinum, and ruthenium having been synthesized and characterized. researchgate.netwikipedia.org These complexes often exhibit distinct colors and magnetic properties depending on the metal ion and its coordination geometry.

Table 3: Examples of Transition Metal Complexes with O,O-Dialkyl Dithiophosphate Ligands

| Metal Ion | Complex Formula Example | Observed Color | Magnetic Properties | Source |

|---|---|---|---|---|

| Nickel(II) | Ni[S₂P(OC₂H₅)₂]₂ | Violet | Not specified | wikipedia.org |

| Palladium(II) | Pd[S₂P(OC₂H₅)₂]₂ | Yellow | Diamagnetic | wikipedia.org |

| Platinum(II) | Pt[S₂P(OC₂H₅)₂]₂ | Yellow | Diamagnetic | wikipedia.org |

| Chromium(III) | Cr[S₂P(OC₂H₅)₂]₃ | Violet | Paramagnetic | wikipedia.org |

| Ruthenium(III) | Ru[S₂P(OC₂H₅)₂]₃ | Pink | Paramagnetic | wikipedia.org |

| Iridium(III) | Ir[S₂P(OCH(CH₃)₂)₂]₃ | Not specified | Not specified | wikipedia.org |

| Copper(II) | Cu[S₂P(OC₆H₄CH₃)₂]₂ | Not specified | Not specified | researchgate.netwikipedia.org |

| Cobalt(II) | Co[S₂P(OR)₂]₂ | Not specified | Not specified | researchgate.net |

Note: The table provides examples with various alkyl (R) groups as representative of the general class of O,O-dialkyl dithiophosphate ligands.

Advanced Applications and Performance Mechanisms of O,o Didodecyl Hydrogen Dithiophosphate

Role in Material Science and Engineering

In the realm of material science, O,O-Didodecyl hydrogen dithiophosphate (B1263838) and its derivatives are critical components in the formulation of high-performance lubricants and industrial fluids. cnlitereagent.com They are valued for their ability to protect metallic surfaces from wear and corrosion, especially under severe operating conditions. cnlitereagent.com

The primary function of this compound family in tribology is to mitigate friction and wear between moving metal surfaces. mdpi.com This is achieved through the formation of a durable, protective surface layer known as a tribofilm. mdpi.comgoogle.com This film acts as a sacrificial barrier, preventing direct metal-to-metal contact and reducing material loss. researchgate.net

The formation of the protective tribofilm is a complex process driven by a combination of thermal and mechanical stresses at the contact interface—a process known as mechanochemistry. acs.orgnih.gov Under the high pressure and shear stress conditions present in lubricated contacts, the dithiophosphate compound decomposes. researchgate.net This decomposition initiates a series of chemical reactions with the metal surface, typically an iron oxide layer. researchgate.net

The resulting tribofilm is a complex, glassy, amorphous structure. Key characteristics of its formation and morphology include:

Initial Stage: The process begins with the formation of isolated, pad-like film structures on the substrate.

Growth and Coalescence: These initial pads then grow and merge to form a patchy, yet continuous, protective film.

Composition: The bulk of the film is primarily composed of short- and long-chain zinc and iron polyphosphates. google.com A critical sulfur-rich layer is often formed at the interface between the tribofilm and the metal substrate, which is believed to enhance adhesion.

Thickness: The growth of the tribofilm is self-limiting, typically reaching a steady-state thickness of approximately 50 to 200 nanometers. google.com

The growth rate of the film is accelerated by both increased temperature and applied shear stress, confirming that its formation is a thermally-driven and mechanochemically-driven process.

| Tribofilm Characteristic | Description | Key Components | Typical Thickness |

| Morphology | Initially forms as discrete pads that grow and coalesce into a patchy, glassy, amorphous layer. | Zinc Polyphosphate, Iron Polyphosphate, Zinc Sulfide (B99878), Iron Sulfide. google.comresearchgate.net | 50-200 nm. google.com |

| Formation Mechanism | Thermally and mechanochemically driven decomposition of the additive, followed by reaction with the metal oxide surface. acs.org | - | - |

| Interfacial Layer | A thin, sulfur-rich layer often exists at the film-metal interface, promoting adhesion. | Metal Sulfides. researchgate.net | - |

The interaction begins with the adsorption of the dithiophosphate molecules onto the metallic surface due to their polar nature. researchgate.net Under boundary lubrication conditions, where direct asperity contact occurs, the localized high temperatures and pressures trigger tribochemical reactions. researchgate.netnih.gov

The dithiophosphate reacts with the iron and iron oxides on steel surfaces, leading to a chemical modification of the surface. This process creates a new surface layer composed of metal phosphates and sulfides. mdpi.com This chemically bonded film has a lower shear strength than the parent metal, which helps to reduce friction, while being sufficiently durable to prevent wear. google.com The presence of phosphorus and sulfur on worn surfaces, detected through analytical techniques, confirms the direct chemical interaction and incorporation of elements from the additive into the protective film.

Dialkyldithiophosphates are effective corrosion inhibitors, protecting metal surfaces from attack by moisture and acidic compounds. cnlitereagent.com The primary mechanisms of corrosion inhibition include:

Protective Film Formation: The compound adsorbs onto the metal surface, creating a passive chemical film that acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net

Acid Neutralization: In environments such as internal combustion engines, acidic byproducts (e.g., sulfuric acid) can form. The dithiophosphate anion can neutralize these acids, preventing them from corroding metal parts. researchgate.net

Passivation Layer: The reaction of the additive with metal oxides forms a stable passivation layer that helps prevent rust and other forms of corrosion. researchgate.net

This multifunctional capability makes it a valuable component in engine oils, hydraulic fluids, and gear oils where protection against both wear and corrosion is essential. cnlitereagent.com

The performance of a lubricant can degrade significantly under extreme operating conditions, such as high temperatures, due to oxidation. O,O-Didodecyl hydrogen dithiophosphate and its derivatives act as antioxidants, enhancing the chemical stability of the fluid formulation. cnlitereagent.com

The primary antioxidant mechanism is radical scavenging. researchgate.net During the oxidation process of hydrocarbon-based oils, highly reactive free radicals are generated. The phosphorus and sulfur moieties within the dithiophosphate molecule can intercept and neutralize these radicals, breaking the chain reaction of oxidation. researchgate.net This action prevents the formation of sludge, varnish, and soot deposits, and inhibits oil thickening, thereby extending the service life of the lubricant.

The thermal stability of the additive itself is a crucial factor. While all ZDDPs decompose to form the necessary tribofilm, their decomposition rates vary depending on the structure of the alkyl groups (e.g., dodecyl). For instance, ZDDPs with secondary alkyl groups generally provide superior anti-wear protection but have lower thermal stability compared to those with aryl groups, which exhibit excellent thermal stability but are less effective against wear. This allows for the selection of specific dithiophosphates to match the thermal demands of the operating environment.

| Function | Mechanism of Action | Resulting Benefit |

| Anti-Wear | Forms a durable, low-shear-strength tribofilm on metal surfaces under heat and pressure. google.com | Prevents direct metal-to-metal contact, significantly reducing wear and friction. mdpi.com |

| Corrosion Inhibitor | Creates a passive barrier film on metal surfaces and neutralizes acidic compounds. researchgate.net | Protects engine components from rust and corrosion. cnlitereagent.com |

| Antioxidant (Stabilizer) | Acts as a free radical scavenger, interrupting the oil oxidation chain reaction. researchgate.net | Prevents oil thickening, sludge, and deposit formation, extending fluid life. |

Friction and Wear Reduction Mechanisms in Tribological Systems

Functional Roles in Separation Science

Beyond lubrication, dialkyldithiophosphoric acids serve important functions in separation science, particularly in hydrometallurgy and mineral processing. Their ability to form stable complexes with various metal ions makes them effective as extractants in solvent extraction and as collectors in froth flotation. google.comresearchgate.net

In solvent extraction processes, O,O-dialkyl dithiophosphoric acids can selectively extract heavy metal ions such as cadmium, copper, and lead from acidic aqueous solutions into an organic phase. researchgate.net The efficiency and selectivity of the extraction are influenced by the length of the alkyl chain, which affects the compound's hydrophobicity. researchgate.net The general principle involves a chelation reaction where the dithiophosphoric acid ligand binds to the metal ion, forming a neutral complex that is soluble in the organic solvent.

In mineral flotation, dithiophosphates are used as collectors for sulfide ores of metals like copper, lead, and zinc. google.com The collector adsorbs onto the surface of the target mineral particles, rendering them hydrophobic (water-repellent). google.com When air is bubbled through the mineral slurry, these hydrophobic particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off, thereby separating the valuable minerals from the gangue (waste rock). google.com Dithiophosphates are valued for their good selectivity, particularly for their relatively weak collection of pyrite (B73398) compared to other sulfide minerals in certain pH ranges. google.com

Flotation Reagent Principles in Mineral Processing and Extraction

O,O-Didodecyl hydrogen dithiophosphate belongs to the dithiophosphate class of chemical compounds, which are widely utilized as collectors in the froth flotation process for mineral processing. cnlitereagent.comcnfreereagent.com The primary function of a collector is to selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent). cnlitereagent.comcnlitereagent.com This induced hydrophobicity allows the mineral particles to attach to air bubbles that are passed through a slurry, rise to the surface, and form a froth that can be collected, thereby separating them from unwanted gangue minerals. cnlitereagent.com911metallurgist.com

Dithiophosphates are particularly effective for the flotation of sulfide minerals, such as those of copper, lead, and silver, as well as activated zinc sulfide ore. cnlitereagent.com911metallurgist.comjournals.co.za Their chemical nature allows them to act as effective collectors, and some also possess inherent frothing properties, which can reduce the required amount of a separate frothing agent. cnlitereagent.com911metallurgist.com

A key advantage of dithiophosphates is their selectivity, especially their relatively poor collecting ability for pyrite in alkaline conditions. cnlitereagent.comresearchgate.net This characteristic is highly valuable in the processing of complex sulfide ores where, for instance, copper or lead-zinc sulfides need to be separated from iron sulfides like pyrite. cnlitereagent.comdanafloat.com By carefully controlling the pH of the mineral pulp, metallurgists can achieve preferential flotation of the valuable minerals while leaving the pyrite in the tailings. cnlitereagent.comdanafloat.com The stability of dithiophosphates is another important property; they are less prone to decomposition compared to some other collectors and can oxidize to form "re-dithiophosphates," which also act as collectors for sulfide ores. cnlitereagent.com

Adsorption Mechanisms on Mineral Surfaces, exemplified by Pyrite and Galena

The efficacy of O,O-Didodecyl hydrogen dithiophosphate as a flotation collector is fundamentally governed by its adsorption behavior at the solid-liquid interface of mineral particles. The predominant mechanism is chemical adsorption, or chemisorption, where a chemical bond forms between the collector molecule and the mineral surface. researchgate.netresearchgate.net This interaction typically involves the formation of metal-thiol compounds on the surface of sulfide minerals. journals.co.za

On Galena (PbS): Dithiophosphates exhibit a strong affinity for lead-containing minerals. Studies on galena surfaces have shown that the adsorption mechanism is chemical in nature. researchgate.net The dithiophosphate collector interacts with lead species, whether they are part of the mineral's crystal lattice or present as metallic hydroxo-complexes on the surface, to form a stable, hydrophobic layer that facilitates flotation. researchgate.net

On Pyrite (FeS₂): The interaction between dithiophosphates and pyrite is significantly influenced by the pH of the pulp. cnlitereagent.com In alkaline environments (pH > 9), the adsorption of dithiophosphates on pyrite is weak. cnlitereagent.comresearchgate.net This is attributed to the formation of hydrophilic iron hydroxide (B78521) species on the pyrite surface, which reduces the number of available sites for collector adsorption. researchgate.netmdpi.com This pH-dependent behavior is the basis for the selective flotation of other sulfide minerals like galena and chalcopyrite away from pyrite. cnlitereagent.comresearchgate.net In neutral or acidic circuits, however, dithiophosphates can act as strong, non-selective collectors for all sulfide minerals, including pyrite. cnlitereagent.comdanafloat.com

The adsorption process is a result of complex surface chemistry, as summarized in the table below.

| Mineral | Collector Type | Adsorption Mechanism | Influencing Factors | Surface Product |

| Galena (PbS) | Dithiophosphate | Chemisorption researchgate.net | pH, surface oxidation | Lead-dithiophosphate complex researchgate.net |

| Pyrite (FeS₂) | Dithiophosphate | Chemisorption | pH (adsorption inhibited at high pH) cnlitereagent.comresearchgate.net | Iron-dithiophosphate surface compounds (at low pH) vtt.fi |

Controlled Release Systems for Chemical Species

Mechanisms of Controlled Hydrogen Sulfide Release from Dithiophosphates

Dithiophosphates, including structures analogous to O,O-Didodecyl hydrogen dithiophosphate, have been identified as effective prodrugs for the controlled and sustained release of hydrogen sulfide (H₂S). nih.govnih.govresearchgate.net Hydrogen sulfide is a gasotransmitter with significant roles in physiological processes, but its application is challenging due to its gaseous nature and toxicity at high concentrations. nih.govacs.org Dithiophosphates address this challenge by releasing H₂S slowly in response to a specific trigger. nih.gov

The primary mechanism for H₂S release from this class of compounds is hydrolysis. nih.govacs.org In the presence of water, the dithiophosphate molecule undergoes a gradual degradation process. nih.govdigitellinc.com The first step of this hydrolysis pathway is the release of one molecule of H₂S, which results in the formation of an oxo-intermediate. nih.gov This intermediate subsequently degrades further, ultimately yielding phosphoric acid and the corresponding alcohol or thiol components of the original molecule. nih.govacs.org This hydrolysis-based mechanism allows for a slow and steady release of H₂S over extended periods, ranging from days to weeks, which is beneficial for various applications where a constant, low-level supply of H₂S is required. nih.govacs.org

Impact of Molecular Structure on Chemical Release Kinetics

The kinetics of hydrogen sulfide release via hydrolysis are profoundly influenced by the molecular structure of the dithiophosphate. nih.govdigitellinc.com Research has demonstrated that modifications to the alkyl groups (the 'R' groups in an (RO)₂(PS)SH structure) can alter the rate of hydrolysis by several orders of magnitude. nih.govacs.org

The stability of the carbocation formed during the hydrolysis transition state is a key determinant of the reaction rate. Dithiophosphates synthesized with tertiary alcohols hydrolyze significantly faster than those derived from primary or secondary alcohols. digitellinc.com For instance, a dithiophosphate synthesized using tert-butanol (B103910) was found to hydrolyze 13,750 times faster than its counterpart made from n-butanol. nih.govacs.org This vast difference is attributed to the greater stability of the tertiary carbocation intermediate formed during the reaction.

Furthermore, the atom linking the organic group to the phosphorus center also plays a critical role. Disulfidedithiophosphates (containing a P-S-R bond) hydrolyze much more rapidly than structurally similar dialkoxydithiophosphates (containing a P-O-R bond). nih.gov A dithiophosphate synthesized from a primary thiol hydrolyzed 230 times faster than one synthesized from a primary alcohol. nih.gov This highlights how subtle changes in the molecular framework provide a powerful tool for tuning the H₂S release rate to match the requirements of a specific application.

The following table presents data on the hydrolysis rates of various dithiophosphates, illustrating the impact of molecular structure.

| Dithiophosphate Derivative | Alcohol/Thiol Type | Rate of Hydrolysis (Relative) | Hydrolysis Half-life (t₁/₂) at 85 °C |

| From n-butanol | Primary Alcohol | 1x | 1004 hours |

| From sec-butanol | Secondary Alcohol | 10x | 100 hours |

| From tert-butanol | Tertiary Alcohol | 13,750x | 0.05 hours |

| From n-butanethiol | Primary Thiol | 230x | 4.3 hours |

Data compiled from findings reported in scientific literature. nih.gov

Integration into Polymer Matrices for Tuned Release Profiles and Chemical Engineering

To achieve even greater control over the release of chemical species like H₂S from dithiophosphates, they can be integrated into polymer matrices. acs.org This strategy creates a dual-control release system, where the release profile is governed by both the hydrolysis of the dithiophosphate and the degradation or diffusion properties of the polymer matrix. acs.orgnih.gov

By encapsulating a dithiophosphate within microparticles made of a biodegradable polymer, such as poly(lactic acid) (PLA), a multi-stage release mechanism is established. acs.org First, the polymer matrix itself slowly degrades, typically through hydrolysis. acs.orgijpras.com This degradation process gradually exposes and releases the encapsulated dithiophosphate into the surrounding environment. acs.org Once released from the polymer, the dithiophosphate then undergoes its own hydrolysis to release H₂S. acs.org

This encapsulation approach offers several advantages for chemical engineering applications. It provides a method for sustained, localized delivery, as the polymer microparticles can be placed in a specific location and will not readily wash away, which is a risk for small, water-soluble molecules. acs.org The release kinetics can be precisely tuned by altering the properties of the polymer matrix, such as its molecular weight, crystallinity, and hydrophobicity. ualberta.cagsconlinepress.com For example, a more hydrophobic polymer matrix or one with a higher degree of cross-linking will generally slow down the diffusion and release of the encapsulated compound. gsconlinepress.com This integration of H₂S-releasing molecules into intelligent polymeric systems represents a strategic option for developing next-generation therapies and advanced chemical delivery platforms. nih.gov

Advanced Spectroscopic and Analytical Characterization of O,o Didodecyl Hydrogen Dithiophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of O,O-Didodecyl hydrogen dithiophosphate (B1263838) in both solution and solid states. By probing the magnetic properties of atomic nuclei such as ³¹P, ¹³C, and ¹H, NMR provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of atoms within the molecule.

Phosphorus-31 (³¹P) NMR is particularly powerful for studying organophosphorus compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, which results in sharp signals and relatively simple spectra. psu.edu The ³¹P chemical shift is highly sensitive to the electronic environment and coordination geometry of the phosphorus atom.

For O,O-dialkyl hydrogen dithiophosphates and their metal complexes, such as zinc dialkyldithiophosphates (ZDDPs), the ³¹P chemical shifts typically appear in a distinct region of the spectrum, well-separated from other phosphate (B84403) species. dtic.mil Studies on ZDDPs with various alkyl groups have shown that the chemical shifts are influenced by the substitution on the α-carbon of the alkyl chain (primary vs. secondary) and the S-P-S bond angle within the dithiophosphate core. psu.edudtic.mil For instance, ³¹P chemical shifts for ZDDPs with secondary alkyl groups have been observed around 110.0 ppm, while those with primary alkyl groups appear at approximately 115.1 ppm. dtic.mil This sensitivity allows for the direct elucidation of the phosphorus core structure.

Furthermore, ³¹P NMR is an effective technique for monitoring chemical reactions, such as synthesis, degradation, or hydrolysis. As the compound undergoes transformation, the chemical environment of the phosphorus nucleus changes, leading to a shift in its resonance frequency. For example, the hydrolysis of dithiophosphates to thiophosphoric or phosphoric acids can be tracked by the appearance of new signals at characteristic chemical shifts for these products. researchgate.net

Table 1: Typical ³¹P NMR Chemical Shifts for Dialkyl Dithiophosphates and Related Compounds

| Compound Type | Alkyl Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Zinc Dialkyldithiophosphate | Primary Alkyl | ~115 |

| Zinc Dialkyldithiophosphate | Secondary Alkyl | ~110 |

| O,O-Dialkyl Dithiophosphoric Acid | Varies | 85 - 100 |

| Hydrolysis Products (e.g., Phosphates) | Varies | 0 - 20 |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary with solvent and concentration.

While ³¹P NMR provides information about the phosphorus core, Carbon-13 (¹³C) and Proton (¹H) NMR are used to characterize the long dodecyl alkyl chains of the molecule. psu.edu

In ¹H NMR spectroscopy, the signals for the dodecyl chain appear in the aliphatic region (typically 0.8-4.5 ppm). Key signals include:

A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) group.

A broad multiplet between approximately 1.2 and 1.8 ppm arising from the multiple methylene (B1212753) (-CH₂-) groups in the middle of the chain.

A multiplet around 4.2 ppm for the methylene group directly attached to the oxygen atom (-O-CH₂-). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen and may show coupling to the phosphorus nucleus (³J(P-H)). psu.edu

The integration of these signals provides a quantitative measure of the relative number of protons in each environment, which can be used to confirm the structure of the alkyl chains.

¹³C NMR spectroscopy provides complementary information, with a much wider chemical shift range that minimizes signal overlap. bhu.ac.in Each chemically non-equivalent carbon atom in the dodecyl chain gives a distinct signal. Characteristic chemical shifts include:

The terminal methyl carbon (~14 ppm).

Multiple signals for the internal methylene carbons (~22-32 ppm).

The carbon of the methylene group attached to the oxygen (-O-C H₂-) appears further downfield (~70 ppm) due to the oxygen's influence. researchgate.net

Together, ¹H and ¹³C NMR are crucial for assessing the purity of O,O-Didodecyl hydrogen dithiophosphate. The presence of unexpected signals can indicate impurities, such as residual alcohols from synthesis or degradation byproducts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Dodecyl Chain in O,O-Dialkyldithiophosphates

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~0.9 (triplet) | ~14 |

| -(CH₂)ₙ- | ~1.2-1.8 (multiplet) | ~22-32 |

| -O-CH₂- | ~4.2 (multiplet) | ~70 |

Note: Values are approximate and can be influenced by the specific molecular structure and analytical conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native, solid form, avoiding the need for dissolution which can alter the structure of complexes. st-andrews.ac.uk It is particularly useful for analyzing the structure of metal complexes of dithiophosphates, which are often polymeric or oligomeric in the solid state. psu.eduresearchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of nuclei like ³¹P and ¹³C in solids. researchgate.net ³¹P solid-state NMR can differentiate between dithiophosphate ligands in different coordination environments (e.g., bridging vs. chelating) within a metal complex, as these environments result in distinct chemical shifts. researchgate.net Analysis of the chemical shift anisotropy (CSA), which is averaged out in solution NMR, provides additional information about the local geometry and electronic structure around the phosphorus nucleus. researchgate.netresearchgate.net

Similarly, ¹³C solid-state NMR can probe the conformation and packing of the dodecyl chains within a solid-state structure. Changes in the ¹³C chemical shifts can indicate different crystalline polymorphs or interactions between the alkyl chains in the solid lattice. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of O,O-Didodecyl hydrogen dithiophosphate with high accuracy and to identify its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically with errors of less than 5 ppm). nih.gov This accuracy is critical for unambiguously determining the elemental composition of a molecule. For O,O-Didodecyl hydrogen dithiophosphate (C₂₄H₅₁O₂PS₂), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of the compound and for identifying unknown metabolites or degradation products in complex mixtures. researchgate.net For example, in the analysis of lubricant additives, HRMS operating in negative ion mode has been used to identify deprotonated dialkyl dithiophosphate species, such as dihexyl dithiophosphate at an m/z of 297.1110. researchgate.net

To analyze complex samples or to separate the target compound from a matrix, mass spectrometry is often coupled with a separation technique (chromatography). This is known as a hyphenated technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) , often with Electrospray Ionization (ESI), is a powerful combination for analyzing dithiophosphates. nih.govresearchgate.net ESI is a soft ionization technique that can generate intact molecular ions from polar, thermally labile compounds in solution, making it well-suited for O,O-dialkyl hydrogen dithiophosphates. osti.gov LC separates the components of a mixture before they enter the mass spectrometer, allowing for the individual analysis of the parent compound, its isomers, and any related impurities or degradation products. researchgate.net Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the identity of the compound. nih.gov

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govnih.gov DART-MS can be used for the high-throughput screening of samples. When coupled with a high-resolution mass analyzer like Fourier Transform Ion Cyclotron Resonance (FT-ICR), DART-MS provides highly accurate mass measurements, enabling the unequivocal identification of organothiophosphate compounds directly from surfaces. nih.govresearchgate.net This is valuable for reaction monitoring or quality control applications where speed is essential.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| O,O-Didodecyl hydrogen dithiophosphate |

| Zinc dialkyldithiophosphate (ZDDP) |

| O,O-dialkyl hydrogen dithiophosphate |

| Thiophosphoric acid |

| Phosphoric acid |

| Dihexyl dithiophosphate |

| Carbon-13 |

| Phosphorus-31 |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and analysis of complex mixtures, providing valuable information on the purity and molecular characteristics of compounds such as O,O-Didodecyl hydrogen dithiophosphate.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed, making it a powerful tool for the quantitative analysis of various compounds. nih.govmdpi.com The technique is widely used in pharmaceutical and herbal analysis for identification, purity testing, and quantification. nih.gov

For the quantitative analysis of O,O-Didodecyl hydrogen dithiophosphate, a validated HPTLC-densitometric method could be developed. This would involve spotting a known concentration of the sample onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. The plate would then be developed in a suitable mobile phase, which would be optimized to achieve good separation. A potential mobile phase could be a mixture of hexane, ethyl acetate, and glacial acetic acid. mdpi.com After development, the plate would be dried and the separated spots visualized under UV light. The quantification would be performed by scanning the plates with a densitometer at a specific wavelength. The concentration of O,O-Didodecyl hydrogen dithiophosphate in a sample can be determined by comparing the peak area of the sample to that of a standard of known concentration. The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and accurate results. mdpi.com

Gas Chromatography (GC) and Gel Permeation Chromatography (GPC) for Purity and Molecular Size Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For the purity analysis of O,O-Didodecyl hydrogen dithiophosphate, a GC-based method can be employed, potentially after derivatization to increase volatility. A common approach for analyzing dialkyl dithiophosphates involves their conversion to more volatile methyl or other alkyl esters. researchgate.netnih.gov

A typical GC analysis would involve injecting the derivatized sample into a gas chromatograph equipped with a suitable capillary column, such as a DB-Sulfur SCD column, and a selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) for sensitive sulfur detection. researchgate.netgcms.cz The separation of different components is achieved based on their boiling points and interaction with the stationary phase of the column. The purity of the O,O-Didodecyl hydrogen dithiophosphate can be determined by the relative area of its corresponding peak in the chromatogram. For quantitative analysis, calibration with standards of known concentration would be necessary. nih.gov

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. shimadzu.comkoreascience.kr It is particularly useful for determining the molecular weight and molecular weight distribution of polymers and other macromolecules. shimadzu.comwarwick.ac.uk

In the context of O,O-Didodecyl hydrogen dithiophosphate, GPC can be used to assess its molecular size and to detect the presence of any oligomeric species or impurities of different molecular weights. The analysis is performed by dissolving the sample in a suitable solvent and passing it through a column packed with a porous gel. nih.gov Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. koreascience.kr By calibrating the GPC system with standards of known molecular weights, it is possible to determine the molecular weight of the O,O-Didodecyl hydrogen dithiophosphate. warwick.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are invaluable for the identification of functional groups and the elucidation of molecular structures.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting spectrum is a unique fingerprint of the compound. researchgate.net

For O,O-Didodecyl hydrogen dithiophosphate, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. mt.com An evanescent wave penetrates a short distance into the sample that is in contact with an internal reflection element (IRE), providing a surface-sensitive analysis. mt.comdiva-portal.org

The key vibrational modes expected for O,O-Didodecyl hydrogen dithiophosphate are associated with the P-S, P=S, P-O-C, and C-H bonds. The table below summarizes the characteristic FTIR absorption bands for dialkyl dithiophosphates.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| P-O-C | Stretching | 1100 - 950 | google.comresearchgate.net |

| P=S | Stretching | 909 - 825 | researchgate.net |

| P-S | Stretching | 653 | researchgate.net |

| C-H (in alkyl chains) | Stretching | 2950 - 2850 | |

| C-H (in alkyl chains) | Bending | 1470 - 1380 |

Surface Analysis Techniques

Surface analysis techniques are critical for understanding the chemical composition and structure of the outermost layers of a material, which are often responsible for its interactions with the environment.

X-ray Photoelectron Spectroscopy (XPS) for Tribofilm Chemical Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net

In the context of O,O-Didodecyl hydrogen dithiophosphate, which is a precursor to antiwear additives like zinc dialkyl dithiophosphates (ZDDPs), XPS is extensively used to characterize the chemical composition of tribofilms. researchgate.netnih.gov These tribofilms are thin, protective layers that form on rubbing surfaces under boundary lubrication conditions, preventing direct metal-to-metal contact and reducing wear. rsc.org

XPS analysis of tribofilms generated from dithiophosphate-containing lubricants reveals the presence of various chemical species. The high-resolution spectra of the constituent elements provide detailed information about their chemical states (oxidation states and bonding environments).

Key Findings from XPS Analysis of Dithiophosphate Tribofilms:

Phosphorus (P 2p): The P 2p spectrum typically shows the presence of phosphates, often in the form of polyphosphates of varying chain lengths. researchgate.net The binding energy of the P 2p peak can distinguish between different phosphate species.

Sulfur (S 2p): The S 2p spectrum can reveal the presence of sulfides, sulfates, and sometimes unreacted dithiophosphate. The chemical state of sulfur is crucial for understanding the tribofilm's protective mechanism.

Oxygen (O 1s): The O 1s spectrum is used to identify the presence of metal oxides from the substrate and various oxygen-containing species within the tribofilm, such as phosphates and sulfates. acs.org The ratio of bridging to non-bridging oxygen in the phosphate network can provide insights into the polyphosphate chain length. researchgate.net

Carbon (C 1s): The C 1s spectrum can indicate the presence of adventitious carbon contamination as well as carbon from the alkyl chains of the dithiophosphate molecule that may be incorporated into the tribofilm. acs.org

Metals (e.g., Zn 2p, Fe 2p): When used as a metal salt (like ZDDP), the corresponding metal cation is observed in the XPS spectra. Analysis of the substrate metal (e.g., iron) can provide information about its interaction with the lubricant additive and its incorporation into the tribofilm. acs.org

The following table summarizes typical binding energies for elements found in tribofilms derived from dialkyl dithiophosphates.

| Element | Core Level | Typical Binding Energy (eV) | Associated Species | Reference |

|---|---|---|---|---|

| P | 2p | ~133-134 | Polyphosphates | researchgate.net |

| S | 2p | ~161-163 | Sulfides | |

| S | 2p | ~168-170 | Sulfates | |

| O | 1s | ~531-533 | Phosphates, Oxides | acs.org |

| C | 1s | ~284.8 | Adventitious Carbon | acs.org |

| Zn | 2p₃/₂ | ~1022 | Zinc Phosphate | |

| Fe | 2p₃/₂ | ~711 | Iron Oxides/Phosphates | acs.org |

Advanced Surface-Sensitive Analytical Methods for Adsorption Phenomenon Studies

The study of the adsorption behavior of O,O-Didodecyl hydrogen dithiophosphate and related dialkyl dithiophosphates on various surfaces is critical for understanding their mechanism of action, particularly in applications such as lubrication and mineral flotation. The formation, composition, and morphology of the adsorbed layers, often referred to as tribofilms in lubrication contexts, are investigated using a suite of advanced surface-sensitive analytical techniques. These methods provide nanoscale insights into the chemical and physical nature of the interface between the dithiophosphate and the substrate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the elemental composition and chemical state of the top few nanometers of a surface. cardiff.ac.uk It is based on the photoelectric effect, where X-rays irradiate a surface, causing the emission of core-level electrons. cardiff.ac.uk The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis of the adsorbed dithiophosphate layers.

In the context of dialkyl dithiophosphates, XPS is extensively used to analyze the chemical composition of the protective antiwear films formed on metallic surfaces. researchgate.netbohrium.com Studies on films derived from zinc dialkyl dithiophosphates (ZDDPs), the metal salt counterparts of O,O-dialkyl hydrogen dithiophosphates, reveal a complex structure. These films are typically composed of a mixture of phosphates, sulfides, and oxides. researchgate.netwisc.edu

Key findings from XPS analyses of dithiophosphate-derived surface films include:

Phosphate Chemistry: The phosphorus (P 2p) and oxygen (O 1s) spectra are particularly informative. Analysis of the O 1s signal can distinguish between bridging (P-O-P) and non-bridging (P=O or P-O-Metal) oxygen atoms. researchgate.net The ratio of these species provides information about the chain length of the polyphosphate glass that forms the backbone of the protective film. researchgate.net Longer-chain polyphosphates are often associated with superior antiwear properties. researchgate.net

Sulfur Chemistry: The sulfur (S 2p) spectrum helps to identify the fate of the sulfur atoms from the dithiophosphate molecule. Typically, metal sulfides (like ZnS or FeS) are detected, indicating a chemical reaction with the substrate. wisc.edu

Elemental Distribution: By varying the take-off angle of the photoelectrons or using synchrotron-based XPS with tunable photon energies, depth-profiling analysis can be performed. bohrium.com These studies often reveal a layered structure, with a phosphate-rich outer layer and a sulfide-rich layer closer to the metal substrate.

The following table summarizes typical binding energy ranges for key elements found in dithiophosphate-derived tribofilms, which are indicative of their chemical states.

| Element | Orbital | Chemical Species | Typical Binding Energy (eV) |

| P | 2p | Polyphosphate | ~133.5 - 134.5 |

| Orthophosphate | ~133.0 - 133.5 | ||

| S | 2p | Metal Sulfide (B99878) (e.g., ZnS) | ~161.0 - 162.5 |

| Unreacted Dithiophosphate | ~162.5 - 163.5 | ||

| O | 1s | Non-bridging (P=O, P-O-M) | ~531.0 - 532.0 |

| Bridging (P-O-P) | ~532.5 - 533.5 | ||

| Zn | 2p₃/₂ | Zinc Phosphate/Sulfide | ~1022.0 - 1023.0 |

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides topographical images of surfaces with nanoscale resolution. wiley.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to construct a three-dimensional image of the surface. wiley.com

AFM is invaluable for studying the adsorption of dithiophosphates as it can directly visualize the morphology and growth of the resulting surface films in situ. mdpi.com Studies on various dialkyl dithiophosphates have shown that they adsorb on surfaces to form distinct structures, often described as hydrophobic patches or pads. mdpi.comresearchgate.net The growth of these films can be monitored over time, revealing that their formation is often a dynamic process of growth and removal, especially under tribological (rubbing) contact. scispace.com

Key morphological features of dithiophosphate films observed by AFM are summarized below:

| Feature | Description | Typical Dimensions |

| Adsorbed Patches/Pads | Discontinuous, pad-like structures that form on the surface. These are considered the initial stage of the protective film formation. researchgate.net | Height: 10 - 100 nm |

| Tribofilm | Under rubbing conditions, the initial patches can grow and coalesce into a more continuous, though often non-uniform, film. wisc.eduscispace.com | Thickness: 30 - 150 nm |

| Surface Roughness | The adsorption of dithiophosphate and the formation of the tribofilm generally lead to an increase in the surface roughness of the substrate. mdpi.com | Varies with conditions |

In addition to topography, advanced AFM modes can probe other properties. For instance, Lateral Force Microscopy (LFM) can map frictional characteristics across the surface, while Chemical Force Microscopy (CFM) can be used to investigate the specific chemical interactions between a functionalized tip and the adsorbed layer. wiley.comnih.gov These techniques provide a more complete picture of the mechanochemical processes occurring at the interface.

Theoretical and Computational Chemistry Approaches to O,o Didodecyl Hydrogen Dithiophosphate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to study the intrinsic properties of molecules, providing detailed information about their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the electronic, magnetic, and optical properties of molecules and materials. DFT calculations for O,O-didodecyl hydrogen dithiophosphate (B1263838) and related dithiophosphate compounds can provide valuable data on:

Electronic Structure: DFT can be used to map the electron density distribution within the O,O-didodecyl hydrogen dithiophosphate molecule. This allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding how the molecule interacts with other species. For instance, the sulfur and oxygen atoms are expected to be electron-rich, making them likely sites for interaction with metal surfaces.

Stability: The thermodynamic stability of the molecule can be assessed by calculating its total electronic energy. By comparing the energies of different isomers or decomposition products, DFT can predict the most stable forms of the molecule and potential degradation pathways.

Reaction Energetics: DFT is instrumental in studying the energy changes that occur during chemical reactions. For O,O-didodecyl hydrogen dithiophosphate, this can include the energetics of its decomposition on a metal surface to form a protective tribofilm, or its adsorption onto a mineral surface during flotation. By calculating the activation energies for these processes, researchers can gain insight into the reaction mechanisms and kinetics.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional shape of O,O-didodecyl hydrogen dithiophosphate is not static; the molecule can adopt various conformations due to the rotation around its single bonds. The long dodecyl chains, in particular, afford the molecule a high degree of conformational flexibility.

Conformational Analysis: This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. For O,O-didodecyl hydrogen dithiophosphate, the orientation of the dodecyl chains and the geometry of the dithiophosphate headgroup are of particular interest. Computational methods can systematically explore the potential energy surface of the molecule to locate the most stable, low-energy conformers.

Molecular Geometry Optimization: This process involves finding the three-dimensional arrangement of atoms that corresponds to the minimum energy for a given conformer. This optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric properties and how it will pack on a surface.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the formation of thin films and the adsorption of molecules onto surfaces.

Modeling of Tribofilm Formation and Interaction with Substrates

In lubrication, dithiophosphates are known to form a protective anti-wear film, known as a tribofilm, on rubbing surfaces. MD simulations can be used to model the complex processes involved in tribofilm formation from O,O-didodecyl hydrogen dithiophosphate at an atomistic level. These simulations can help to elucidate:

The decomposition of the dithiophosphate molecule under shear and pressure.

The chemical reactions between the decomposition products and the metal surface.

The growth and structure of the resulting tribofilm.

The mechanical properties of the tribofilm, such as its hardness and elasticity.

Simulation of Adsorption Processes on Mineral Surfaces